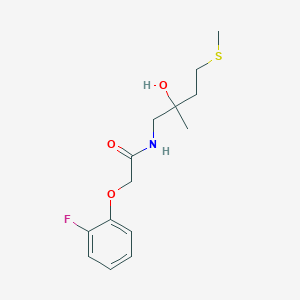

2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3S/c1-14(18,7-8-20-2)10-16-13(17)9-19-12-6-4-3-5-11(12)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDAZOZZQXMTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)COC1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide typically involves multiple steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form the 2-fluorophenoxy acetic acid intermediate.

Formation of the Hydroxy-Methyl-Thio Butyl Chain: The next step involves the synthesis of the 2-hydroxy-2-methyl-4-(methylthio)butylamine intermediate. This can be achieved through the reaction of 2-methyl-2-hydroxybutanoic acid with methanethiol in the presence of a dehydrating agent.

Coupling Reaction: The final step involves the coupling of the two intermediates. The 2-fluorophenoxy acetic acid intermediate is reacted with the hydroxy-methyl-thio butylamine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially leading to the formation of amines.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions within cells.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may facilitate binding to hydrophobic pockets, while the hydroxy-methyl-thio butyl chain can interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

2-(2-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

2-(2-bromophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

2-(2-iodophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and iodine analogs. This can result in enhanced biological activity and better pharmacokinetic profiles.

Biological Activity

2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential applications.

The compound's molecular formula is , with a molecular weight of 287.35 g/mol. Understanding its chemical structure is crucial for elucidating its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in antifungal and antibacterial domains.

Antifungal Activity

Recent studies suggest that derivatives of compounds similar to this compound show activity against Fusarium oxysporum. For instance, modifications in the alkyl chain or functional groups can enhance antifungal potency. In one study, related compounds demonstrated an IC50 value of 0.42 mM against F. oxysporum, indicating moderate antifungal properties .

Antibacterial Activity

While some related compounds have shown promise against specific bacterial strains, the direct antibacterial activity of this compound remains underexplored. Preliminary results suggest that certain structural modifications can impact activity against pathogens like Agrobacterium tumefaciens and Pectobacterium carotovorum, although definitive results are pending .

The precise mechanisms by which this compound exerts its biological effects are still being investigated. However, it is hypothesized that the fluorophenoxy group may play a critical role in interacting with cellular targets, potentially affecting signal transduction pathways or enzyme activities.

Case Studies

- Study on Antifungal Activity : A recent investigation into the structure-activity relationship (SAR) of related compounds revealed that specific substitutions on the aromatic ring significantly influenced antifungal efficacy. The study highlighted that compounds with a fluorine atom at the para position exhibited enhanced activity compared to their non-fluorinated counterparts .

- Screening for Antibacterial Properties : Another study aimed to evaluate the antibacterial potential of various derivatives, including those structurally similar to this compound. Results indicated variability in activity, with some derivatives showing promising results against gram-negative bacteria, although further optimization is required for clinical relevance .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H18FNO3S |

| Molecular Weight | 287.35 g/mol |

| Antifungal IC50 (example) | 0.42 mM |

| Antibacterial Activity | Variable (under study) |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and optimize the structure of this compound for enhanced efficacy and specificity. Investigations into its pharmacokinetics and toxicity profiles will be essential for advancing this compound toward therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Step 1: Condensation of 2-fluorophenol with chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride.

- Step 2: Reaction with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled pH (8–9) in anhydrous dichloromethane (DCM) to form the acetamide backbone .

- Step 3: Purification via column chromatography (hexane:ethyl acetate, 3:1) and recrystallization in ethanol.

Characterization:

- NMR Spectroscopy: 1H and 13C NMR in DMSO-d6 to confirm backbone structure and substituent positions.

- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ expected at m/z 357.12).

- X-ray Crystallography: For definitive stereochemical assignment (if crystals are obtainable) .

Table 1: Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Chloroacetyl chloride, 2-fluorophenol | DCM | 0–5°C | 85% |

| 2 | 2-hydroxy-2-methyl-4-(methylthio)butylamine | DCM | RT | 72% |

Basic: How can researchers determine the physicochemical stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Use accelerated stability testing in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at 254 nm. Compounds with fluorophenoxy groups typically show instability at pH > 8 due to hydrolysis of the acetamide bond .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, similar acetamides degrade above 200°C .

Table 2: Stability Profile (Hypothetical Data)

| Condition | Time (Days) | Degradation (%) |

|---|---|---|

| pH 3 | 7 | <5% |

| pH 7.4 | 7 | 10% |

| pH 10 | 7 | 35% |

| 40°C | 14 | 15% |

Advanced: What experimental strategies are recommended to investigate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Target Selection: Prioritize enzymes with structural homology to known fluorophenoxy-acetamide targets (e.g., cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs)) .

- Assay Design:

- Enzyme Activity: Use fluorogenic substrates (e.g., HDAC-Glo™ assay) to measure inhibition kinetics (IC50).

- Cellular Models: Validate activity in HEK293 or HepG2 cells transfected with target enzymes.

- Orthogonal Validation: Combine surface plasmon resonance (SPR) for binding affinity and molecular docking for structural insights .

Key Challenge: Resolve discrepancies between in vitro and cellular data by adjusting membrane permeability (e.g., use prodrug strategies or lipid nanoparticles).

Advanced: How can formulation challenges related to the compound’s low aqueous solubility be addressed for in vivo studies?

Methodological Answer:

- Co-Solvent Systems: Use PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD at 20% w/v) to enhance solubility .

- Nanoparticulate Systems: Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation. Optimize using Box-Behnken design for particle size and drug loading .

- Pharmacokinetic Validation: Compare bioavailability in Sprague-Dawley rats via oral (PO) and intravenous (IV) routes. Monitor plasma concentrations using LC-MS/MS .

Table 3: Solubility Enhancement Strategies

| Method | Solubility (µg/mL) | Bioavailability (%) |

|---|---|---|

| Free compound | 12.5 | 8 |

| HP-β-CD complex | 220 | 35 |

| PLGA nanoparticles | 180 | 42 |

Advanced: How should researchers resolve contradictions in reported biological activities of structurally related acetamides?

Methodological Answer:

- Meta-Analysis: Systematically compare datasets from PubChem, ChEMBL, and academic literature. Use cheminformatics tools (e.g., KNIME or Schrödinger) to cluster compounds by scaffold and activity .

- Experimental Replication: Reproduce key assays (e.g., COX-2 inhibition) under standardized conditions. Control for batch-to-batch variability in compound purity (>95% by HPLC) .

- Mechanistic Profiling: Perform transcriptomics (RNA-seq) on treated cell lines to identify off-target effects that may explain divergent results .

Example: If Compound A inhibits HDACs but Compound B does not, validate using isoform-specific assays (e.g., HDAC3 vs. HDAC6) and confirm structural differences (e.g., methylthio vs. methoxy substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.